![molecular formula C15H19N3O B4627806 3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide
Übersicht
Beschreibung
3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective antagonist of the CB1 receptor, which is a type of G protein-coupled receptor that is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood regulation. The use of 3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide as a CB1 receptor antagonist has been shown to have potential therapeutic benefits in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of pyrazole derivatives, which include compounds structurally related to "3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide". For instance, novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized through reactions involving benzoyl isothiocyanate, with subsequent testing for anti-influenza A virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020). Another study involved the synthesis of a novel pyrazole derivative, characterized by various spectroscopic techniques, revealing its potential for further biological application (Kumara et al., 2018).
Biological Activities
Research into the biological activities of pyrazole derivatives includes the exploration of their antitumor, antimicrobial, and antifungal properties. For example, benzothiazole derivatives have been synthesized and evaluated for potent antitumor activities, demonstrating significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another study synthesized N-heteroaryl substituted gallamide derivatives, assessing their antibacterial activity against various pathogens, with some compounds showing promising results (Mahapatra et al., 2022).
Antimycobacterial Screening
The synthesis and in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been explored, with some compounds showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Molecular Docking and QSAR Studies
Design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of various pyrazole derivatives have been conducted to identify novel antibacterial agents. These studies involve computational modeling to predict the biological activity of synthesized compounds, aiding in the design of more effective therapeutic agents (Palkar et al., 2017).
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-3-6-14(11-12)15(19)16-8-4-10-18-13(2)7-9-17-18/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFBQJPYCGYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2C(=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.